molecular formula C6H6O3 B3054782 2-hydroxy-3-methyl-4H-pyran-4-one CAS No. 61892-88-4

2-hydroxy-3-methyl-4H-pyran-4-one

Cat. No. B3054782
M. Wt: 126.11
InChI Key: BANRXGCIPOQDMR-UHFFFAOYSA-N
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Patent
US08383088B2

Procedure details

0.40 g of the compound (7.4) are dissolved together with 0.175 g of 4-hydroxy-methyl-pyranone (Fluka) in 40 mL of phosphate buffer (0.2M, pH=5) at room temperature, and 20.0 mg of laccase (Trametes versicolor (Fluka)) are added. For better solubility, 1 mL of ethanol is also added. The mixture is stirred in an open vessel until the starting materials can no longer be detected (about 2 days). The mixture is concentrated and the residue is taken up in methanol and centrifuged. The desired product (211 mg) is obtained in the form of a brownish-beige solid. The product can be purified further by reprecipitation from ether/methanol mixtures.
[Compound]
Name
compound ( 7.4 )
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.175 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:7]=[CH:6][O:5][C:4](=[O:8])[C:3]=1[CH3:9].[CH2:10](O)[CH3:11]>P([O-])([O-])([O-])=O>[O:5]1[C:6]2[CH:7]=[CH:2][CH:10]=[CH:11][C:9]=2[CH2:3][C:4]1=[O:8]

Inputs

Step One
Name
compound ( 7.4 )
Quantity
0.4 g
Type
reactant
Smiles
Name
Quantity
0.175 g
Type
reactant
Smiles
OC1=C(C(OC=C1)=O)C
Name
Quantity
40 mL
Type
solvent
Smiles
P(=O)([O-])([O-])[O-]
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred in an open vessel until the starting materials
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
20.0 mg of laccase (Trametes versicolor (Fluka)) are added
CUSTOM
Type
CUSTOM
Details
(about 2 days)
Duration
2 d
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated

Outcomes

Product
Name
Type
product
Smiles
O1C(CC2=C1C=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 211 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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